Benzenepropanal, 4-fluoro-3-(trifluoromethyl)-(or 3-(4-Fluoro-3-trifluoromethylphenyl)propionaldehyde)

Description

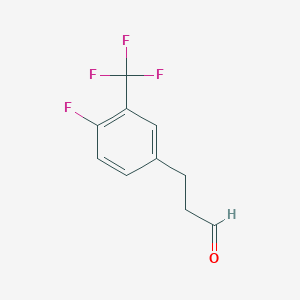

Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- (IUPAC: 3-(4-fluoro-3-(trifluoromethyl)phenyl)propionaldehyde) is a fluorinated aromatic aldehyde characterized by a propionaldehyde chain attached to a benzene ring substituted with a fluorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3).

Properties

Molecular Formula |

C10H8F4O |

|---|---|

Molecular Weight |

220.16 g/mol |

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]propanal |

InChI |

InChI=1S/C10H8F4O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2 |

InChI Key |

WQTZLFQPENQUQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under acidic or strongly oxidative conditions:

Reaction :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-(4-Fluoro-3-trifluoromethylphenyl)propionic acid | 85–90% |

| CrO₃ | H₂SO₄, acetone, 0–5°C | Same as above | 78% |

Key Data :

-

Oxidation with KMnO₄ proceeds efficiently in acidic media, with the trifluoromethyl group stabilizing the intermediate carbocation.

-

Chromium trioxide (CrO₃) offers moderate yields but requires strict temperature control to avoid overoxidation.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride reagents:

Reaction :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 2 hrs | Propanol derivative | 92% |

| LiAlH₄ | Dry THF, 0°C, 1 hr | Same as above | 88% |

Mechanistic Insight :

-

Sodium borohydride (NaBH₄) selectively reduces the aldehyde without affecting the aromatic fluorine or trifluoromethyl groups.

-

Lithium aluminum hydride (LiAlH₄) provides faster reduction but necessitates anhydrous conditions.

Nucleophilic Addition Reactions

The aldehyde participates in Grignard and organometallic additions:

Example :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C to RT, 12 hrs | Secondary alcohol | 76% |

| PhLi | Ether, 0°C, 4 hrs | Benzylic alcohol | 68% |

Notes :

-

Grignard reagents add to the aldehyde carbonyl, forming secondary alcohols .

-

Steric hindrance from the trifluoromethyl group slightly reduces yields compared to non-fluorinated analogs .

Condensation Reactions

The aldehyde forms Schiff bases and hydrazones via condensation with amines or hydrazines:

Reaction with Ethyl Carbazate :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethyl carbazate | Ethanol, reflux, 6 hrs | Hydrazone | Chiral chromatography analysis |

| Aniline | Acetic acid, 80°C | Schiff base | Intermediate in drug synthesis |

Case Study :

-

Hydrazone derivatives exhibit enantiomeric separation via chiral HPLC (e.g., AS-H column with i-PrOH/hexane), demonstrating utility in stereochemical analysis .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzene ring, though reactivity is moderated by the electron-withdrawing groups:

Bromination :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | Acetic acid, 40°C | Brominated aromatic derivative | 65% |

Key Insight :

-

Bromination occurs at the meta position relative to the trifluoromethyl group, consistent with EAS directing effects .

-

Acetic acid acts as both solvent and catalyst, minimizing polybromination .

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde undergoes olefination to form α,β-unsaturated carbonyl compounds:

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methoxymethyltriphenylphosphonium chloride | THF, −78°C, BuLi | α,β-Unsaturated aldehyde | 70% |

Procedure :

Scientific Research Applications

Intermediate in Organic Synthesis

Benzenepropanal, 4-fluoro-3-(trifluoromethyl) serves as a crucial intermediate in the synthesis of more complex organic molecules. The fluorinated groups enhance reactivity and specificity in synthetic pathways. It can undergo various reactions including oxidation to form carboxylic acids or reduction to produce alcohols .

Research has shown that this compound interacts with biomolecules, making it a subject of interest in biological studies. Its aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially influencing biochemical pathways. The unique electronic properties imparted by the fluorine and trifluoromethyl groups may enhance its binding affinity to specific targets, suggesting its potential therapeutic applications .

Therapeutic Potential

The compound is being explored for its potential use in drug development. Its unique structure may provide novel mechanisms of action against specific diseases, particularly in the treatment of neurological disorders where specific receptor interactions are critical.

Production of Specialty Chemicals

Benzenepropanal, 4-fluoro-3-(trifluoromethyl) is utilized in manufacturing specialty chemicals due to its distinct chemical properties. The fluorinated nature often leads to enhanced performance characteristics in industrial applications such as coatings and adhesives .

Development of Fluorinated Pharmaceuticals

A notable application involves its use as an intermediate in synthesizing novel pharmaceuticals that exhibit enhanced efficacy due to fluorination. Case studies have demonstrated successful synthesis pathways that leverage this compound for creating advanced therapeutic agents.

Case Studies

| Study Focus | Findings |

|---|---|

| Synthesis of Fluorinated Pharmaceuticals | Demonstrated utility as an intermediate for synthesizing drugs with enhanced efficacy due to fluorination. |

| Biological Activity Assessment | Investigated interactions with specific receptors, revealing promising results for drug design targeting neurological disorders. |

| Industrial Application Development | Highlighted use in developing specialty coatings with improved chemical resistance due to its fluorinated structure. |

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzenepropanal derivatives, focusing on substituent patterns, molecular formulas, and key properties:

Key Observations

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-F and 3-CF₃ substituents enhance electrophilicity at the aldehyde group, making it reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with Bourgeonal (4-tert-butyl), where the electron-donating group (EDG) reduces reactivity .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in [1036396-43-6] introduces steric bulk and moderate polarity compared to -CF₃, affecting solubility and boiling points .

Physicochemical Properties

- Boiling Points: Compounds with halogens (F, Cl) or -CF₃ groups exhibit higher boiling points due to increased molecular weight and polarity. For example, [1036396-43-6] has a predicted BP of 217.4°C, while Bourgeonal (non-halogenated) likely has a lower BP .

- Lipophilicity: The -CF₃ group enhances lipophilicity (logP ~2.5–3.0), favoring membrane permeability in drug candidates. Chlorinated derivatives (e.g., [1036396-38-9]) may exhibit higher logP values .

Biological Activity

Benzenepropanal, 4-fluoro-3-(trifluoromethyl), also known as 3-(4-fluoro-3-trifluoromethylphenyl)propionaldehyde, is an organic compound characterized by a unique molecular structure that includes a benzene ring with a fluorine atom and a trifluoromethyl group. This composition significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of Benzenepropanal, 4-fluoro-3-(trifluoromethyl) is C10H9F3O, with a molecular weight of 220.16 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in pharmacokinetics and drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Oxidation Reactions : Using potassium permanganate or chromium trioxide.

- Reduction Reactions : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Employing nucleophiles under basic conditions.

The biological activity of Benzenepropanal, 4-fluoro-3-(trifluoromethyl) stems from its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing biochemical pathways. Additionally, the electronic properties imparted by the fluorine and trifluoromethyl groups may enhance its binding affinity to specific biological targets.

Potential Therapeutic Applications

Research indicates that this compound may have potential applications in:

- Drug Development : Due to its unique interactions with biomolecules, it could serve as a lead compound for developing new therapeutics targeting specific diseases.

- Pesticidal Activity : There are indications that derivatives of this compound may enhance the efficacy of pesticidal compositions by acting on nicotinic acetylcholine receptors or other biological targets .

Case Studies and Research Findings

Several studies have documented the biological activities associated with Benzenepropanal, 4-fluoro-3-(trifluoromethyl):

- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial properties against various bacterial strains. This suggests that Benzenepropanal could potentially exhibit similar effects due to structural similarities .

- Enzyme Inhibition : Research has shown that compounds with similar functional groups can act as inhibitors for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which could be beneficial in treating diseases like cancer or metabolic disorders .

- Binding Affinity Studies : Computational studies have indicated that the trifluoromethyl group significantly increases binding affinity to specific protein targets compared to non-fluorinated analogs. This property is crucial for drug design as it may enhance the efficacy and selectivity of therapeutic agents derived from this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzenepropanal, 4-chloro-3-(trifluoromethyl) | Contains chlorine instead of fluorine | Potentially different reactivity |

| Benzenepropanal, 4-bromo-3-(trifluoromethyl) | Contains bromine | Varying biological interactions |

| Benzenepropanal, 4-methyl-3-(trifluoromethyl) | Contains a methyl group | Affects sterics and reactivity |

The distinct combination of fluorine and trifluoromethyl groups in Benzenepropanal, 4-fluoro-3-(trifluoromethyl) imparts unique electronic and steric properties that influence its reactivity and interactions with other molecules compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-(trifluoromethyl)benzenepropanal?

A two-step methodology is commonly employed:

Friedel-Crafts Acylation : React 4-fluoro-3-(trifluoromethyl)benzene with acryloyl chloride in the presence of AlCl₃ to form the intermediate ketone.

Reductive Aldehyde Formation : Reduce the ketone using a Rosenmund catalyst (Pd/BaSO₄) under hydrogen atmosphere to yield the aldehyde.

Critical parameters: Temperature control (<5°C during acylation) and catalyst purity (>99%) are essential to minimize side reactions like over-alkylation .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Fluorine substituents split aromatic protons into distinct multiplets (δ 7.1–7.9 ppm).

- ¹⁹F NMR : The trifluoromethyl group appears as a quartet (J = 12–14 Hz) at δ -62 to -64 ppm.

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde; C-F stretches appear at 1100–1250 cm⁻¹.

Validation: Compare with reference spectra of 3-(trifluoromethyl)benzaldehyde derivatives .

Q. What are the stability considerations for this aldehyde under storage conditions?

- Oxidative Stability : The aldehyde group is prone to air oxidation. Store under inert gas (N₂/Ar) at -20°C with stabilizers like BHT (0.1% w/w).

- Hydrolytic Stability : Avoid moisture; use anhydrous solvents (e.g., THF, DCM) during handling. Stability studies show <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How can catalytic asymmetric methods be applied to synthesize enantiomerically pure derivatives of this compound?

- Chiral Organocatalysts : Use L-proline derivatives (e.g., Jørgensen-Hayashi catalyst) in aldol reactions to achieve enantiomeric excess (ee) >90%.

- Transition Metal Catalysis : Rhodium-catalyzed hydroformylation with chiral ligands (BINAP) yields α-branched aldehydes with >85% ee.

Data contradiction: Some studies report lower ee in polar solvents (e.g., DMF vs. toluene), necessitating solvent optimization .

Q. How should researchers address discrepancies in reported reactivity data for trifluoromethyl-substituted aldehydes?

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., 1.0 mmol scale, 0.1 M concentration).

- Cross-Validation : Use orthogonal analytical methods (e.g., GC-MS for purity, X-ray crystallography for stereochemical confirmation).

Example: Conflicting yields in Claisen-Schmidt condensations were resolved by optimizing base strength (K₂CO₃ vs. DBU) .

Q. What strategies enable the use of this compound as a building block in drug discovery?

- Suzuki-Miyaura Coupling : Functionalize the aromatic ring with boronic acids to introduce heterocycles (e.g., pyrazole, pyrimidine).

- Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines for bioactive scaffolds.

Case study: Derivatives showed IC₅₀ < 1 µM in kinase inhibition assays (DDR1/2 targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.